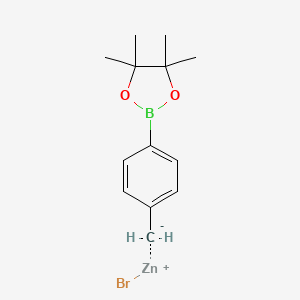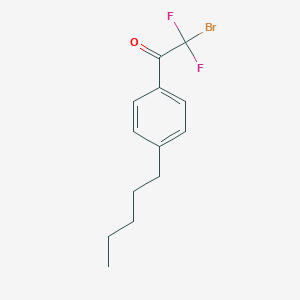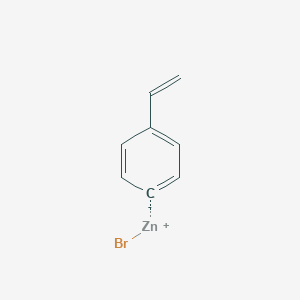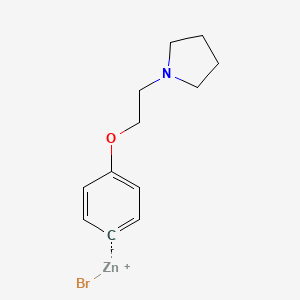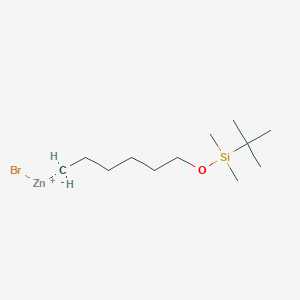
5-Fluoropentylzinc bromide, 0.50 M in THF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoropentylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. It is a solution of 5-Fluoropentylzinc bromide in tetrahydrofuran, a common solvent in organic chemistry. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
5-Fluoropentylzinc bromide can be synthesized through the reaction of 5-Fluoropentyl bromide with zinc in the presence of tetrahydrofuran. The reaction typically involves the following steps:
- Dissolution of zinc powder in tetrahydrofuran.
- Addition of 5-Fluoropentyl bromide to the zinc solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the formation of 5-Fluoropentylzinc bromide.
Industrial Production Methods
In industrial settings, the production of 5-Fluoropentylzinc bromide follows similar principles but on a larger scale. The process involves:
- Using high-purity zinc and 5-Fluoropentyl bromide.
- Employing automated reactors to control reaction conditions precisely.
- Ensuring the purity of the final product through rigorous quality control measures.
化学反应分析
Types of Reactions
5-Fluoropentylzinc bromide undergoes various types of reactions, including:
Nucleophilic substitution reactions: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation and reduction reactions: It can participate in redox reactions under specific conditions.
Coupling reactions: It is often used in cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and alkyl halides are common electrophiles that react with 5-Fluoropentylzinc bromide.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from reactions involving 5-Fluoropentylzinc bromide include:
Alcohols: Formed through nucleophilic addition to carbonyl compounds.
Alkanes and alkenes: Formed through coupling reactions with alkyl halides.
科学研究应用
5-Fluoropentylzinc bromide has numerous applications in scientific research, including:
Organic synthesis: It is used to construct complex organic molecules, particularly in the pharmaceutical industry.
Medicinal chemistry: It is employed in the synthesis of potential drug candidates.
Material science: It is used in the preparation of novel materials with unique properties.
Biological studies: It is utilized in the synthesis of biologically active compounds for research purposes.
作用机制
The mechanism of action of 5-Fluoropentylzinc bromide involves its role as a nucleophile in various chemical reactions. The compound’s zinc atom facilitates the formation of carbon-carbon bonds by donating electrons to electrophilic centers. This process is crucial in forming new molecular structures and is widely exploited in synthetic chemistry.
相似化合物的比较
Similar Compounds
5-Fluoropentylmagnesium bromide: Another organometallic compound used in similar reactions.
5-Fluoropentyl lithium: A highly reactive organolithium compound with similar applications.
5-Fluoropentylboronic acid: Used in Suzuki coupling reactions.
Uniqueness
5-Fluoropentylzinc bromide is unique due to its moderate reactivity compared to other organometallic compounds. It offers a balance between reactivity and stability, making it suitable for a wide range of synthetic applications. Its use in tetrahydrofuran as a solvent further enhances its versatility in organic synthesis.
属性
IUPAC Name |
bromozinc(1+);1-fluoropentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F.BrH.Zn/c1-2-3-4-5-6;;/h1-5H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQELNCMIYAWGSQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCCF.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrFZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






